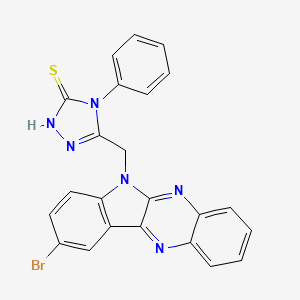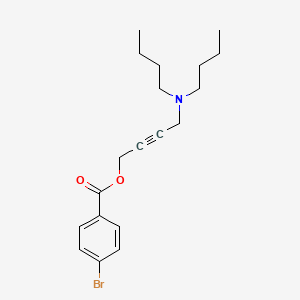
Benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a butynyl ester and a dibutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester typically involves multiple steps. One common method includes the esterification of 4-bromobenzoic acid with 4-(dibutylamino)-2-butynol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and it is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems can help in monitoring and controlling the reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester involves its interaction with specific molecular targets. The dibutylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The butynyl ester moiety can undergo hydrolysis, releasing active intermediates that further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: A simpler derivative of benzoic acid with a bromine substituent.
4-(Dibutylamino)-2-butynol: A compound with a similar butynyl and dibutylamino structure but lacking the benzoic acid moiety.
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester: A closely related compound with a dimethylamino group instead of a dibutylamino group.
Uniqueness
Benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dibutylamino group can enhance its interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
130421-65-7 |
|---|---|
Molecular Formula |
C19H26BrNO2 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
4-(dibutylamino)but-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C19H26BrNO2/c1-3-5-13-21(14-6-4-2)15-7-8-16-23-19(22)17-9-11-18(20)12-10-17/h9-12H,3-6,13-16H2,1-2H3 |
InChI Key |
MDCVXLAINGCXCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC#CCOC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



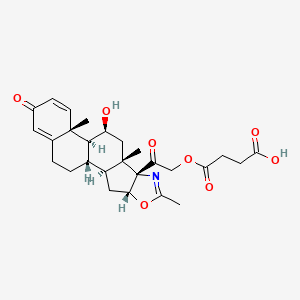


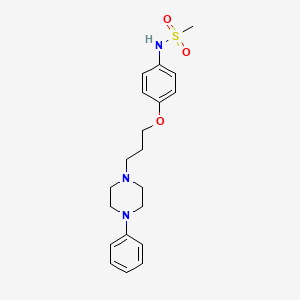
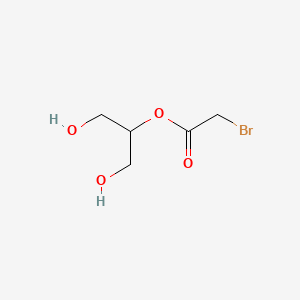
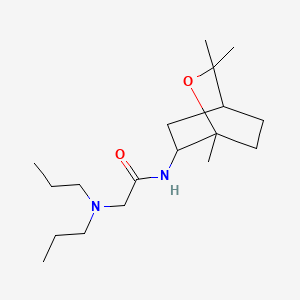
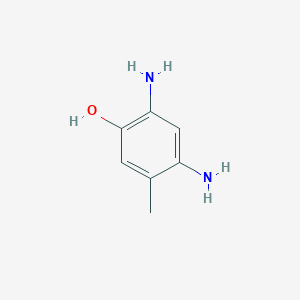
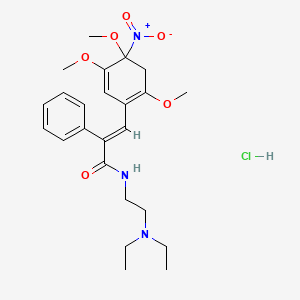
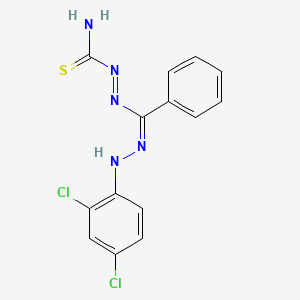
![1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12718453.png)
![benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12718472.png)
